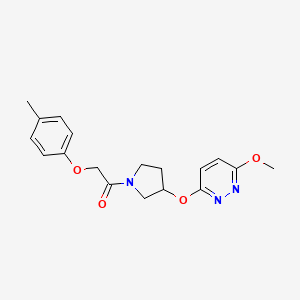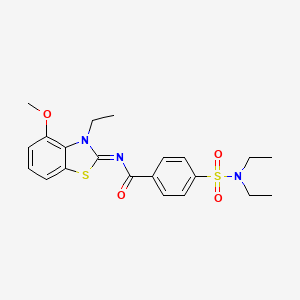
4-(diethylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diethylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide, also known as DB2313, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzothiazole derivatives and has shown promising results in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Photophysical Properties and Applications
Research into compounds with similar structural motifs, such as derivatives of benzothiazole and benzamide, has demonstrated significant interest in their photophysical properties. For example, a study on novel triazole derivatives highlighted their potential as blue-emitting fluorophores, suggesting applications in organic electronics and fluorescence-based sensing technologies (Padalkar et al., 2015). This indicates that compounds with similar structural frameworks could be explored for their utility in photophysical applications, including fluorescence microscopy and organic light-emitting diodes (OLEDs).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy of benzamide and benzothiazole derivatives has been a focal point of research, suggesting that compounds with similar structures may possess valuable biological activities. For instance, a study synthesized new pyridine derivatives demonstrating considerable antibacterial activity, underscoring the potential of such compounds in developing new antimicrobial agents (Patel & Agravat, 2009). These findings suggest that derivatives of benzamide and benzothiazole, including "4-(diethylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide," could be explored for their antimicrobial and antifungal properties, potentially leading to the development of new therapeutic agents.
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-5-23(6-2)30(26,27)16-13-11-15(12-14-16)20(25)22-21-24(7-3)19-17(28-4)9-8-10-18(19)29-21/h8-14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRPIWGVNGZPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylsulfamoyl)-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2676425.png)
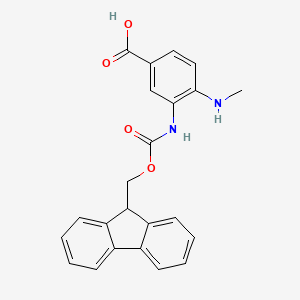
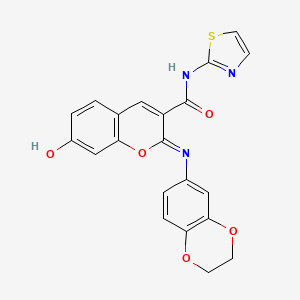
![8-methyl-N-(4-methylthiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2676432.png)
![diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride](/img/structure/B2676433.png)
![[(2S,5S)-5-Phenyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2676436.png)


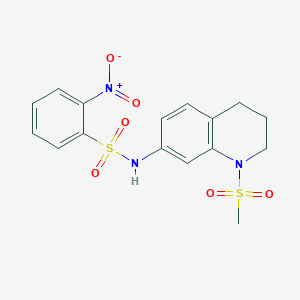
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2676442.png)
![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2676443.png)


